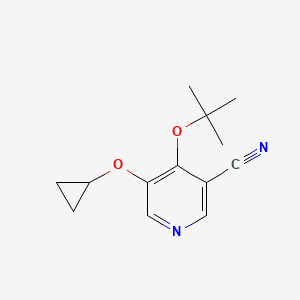
4-Tert-butoxy-5-cyclopropoxynicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butoxy-5-cyclopropoxynicotinonitrile is an organic compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound is characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to a nicotinonitrile core. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butoxy-5-cyclopropoxynicotinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl and cyclopropyl reagents in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, it is likely that the compound is produced using similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butoxy-5-cyclopropoxynicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the functional groups present in the compound, such as the tert-butoxy and cyclopropoxy groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of functional groups with new substituents .
Scientific Research Applications
4-Tert-butoxy-5-cyclopropoxynicotinonitrile has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The tert-butoxy and cyclopropoxy groups play a crucial role in its reactivity and the types of reactions it can undergo . These functional groups can influence the compound’s behavior in various chemical environments, leading to the formation of different products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Tert-butoxy-5-cyclopropoxynicotinonitrile include other nicotinonitrile derivatives with different substituents. Examples include 4-tert-butoxystyrene and tert-butyloxycarbonyl-protected amino acids .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of tert-butoxy and cyclopropoxy groups attached to the nicotinonitrile core. This unique structure imparts specific reactivity and properties that make it valuable for certain research applications .
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12-9(6-14)7-15-8-11(12)16-10-4-5-10/h7-8,10H,4-5H2,1-3H3 |
InChI Key |
KYNYBWKBFHIHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=NC=C1C#N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















